N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of scientific research applications:
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach includes the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to achieve higher yields and efficiency .
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide can be compared with other benzothiazole derivatives, such as:
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial properties but differ in their structural features and specific activities.
2-arylbenzothiazoles: Known for their wide range of biological activities, including anticancer and antimicrobial properties.
Benzothiazole-based acetamides: These compounds are used in the development of new therapeutic agents and have shown promising results in various biological assays.
This compound stands out due to its unique combination of a benzothiazole ring and a dioxine moiety, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(15-11-22-9-10-23-15)19-13-6-2-1-5-12(13)18-20-14-7-3-4-8-16(14)24-18/h1-8,11H,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREIBJMSNAGKNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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